molecular formula C15H16N2OS B2432957 1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone CAS No. 2445784-28-9

1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone

Cat. No.: B2432957
CAS No.: 2445784-28-9
M. Wt: 272.37
InChI Key: YNJIJLGHDWUJDT-UHFFFAOYSA-N
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Description

1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core fused with an aminophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone typically involves multi-step reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. High-acidity ionic liquid catalysts have been employed to facilitate the synthesis, offering advantages such as reduced catalyst usage, improved recyclability, and simplified product purification .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyridines, quinone derivatives, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological receptors, while the thienopyridine core may modulate enzyme activity. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and antiproliferative activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(2-aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10(18)17-8-6-14-12(7-9-19-14)15(17)11-4-2-3-5-13(11)16/h2-5,7,9,15H,6,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJIJLGHDWUJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1C3=CC=CC=C3N)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445784-28-9
Record name 1-[4-(2-aminophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one
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